molecular formula C16H21NO3 B1325723 Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate CAS No. 898772-45-7

Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate

Cat. No.: B1325723
CAS No.: 898772-45-7
M. Wt: 275.34 g/mol
InChI Key: DSLYLEURKPDEKP-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate is a synthetic compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol. This compound exhibits interesting physical, chemical, and biological properties, making it a subject of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate typically involves the reaction of 3-(azetidinomethyl)benzaldehyde with ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The azetidinomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate involves its interaction with specific molecular targets. The azetidinomethyl group is known to interact with enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[3-(aziridinomethyl)phenyl]-4-oxobutyrate
  • Ethyl 4-[3-(pyrrolidinomethyl)phenyl]-4-oxobutyrate
  • Ethyl 4-[3-(piperidinomethyl)phenyl]-4-oxobutyrate

Uniqueness

Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate is unique due to the presence of the azetidinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H15N1O3
Molecular Weight: 247.27 g/mol
IUPAC Name: this compound

The compound features an ethyl ester group, a ketone functional group, and an azetidine moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition: Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain pathways.
  • Receptor Modulation: The azetidine ring may enhance binding affinity to specific receptors, potentially modulating neurotransmitter systems or other signaling pathways .

Anticancer Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in breast cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The potential anti-inflammatory properties are linked to the inhibition of COX enzymes, which could lead to decreased production of pro-inflammatory mediators. This suggests a therapeutic application in managing conditions like arthritis or other inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with similar structural features have been reported to inhibit bacterial growth, indicating that this compound could be explored as a candidate for antibiotic development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AntimicrobialExhibits inhibitory effects on bacterial growth

Case Study: Anticancer Efficacy

A study conducted by Zhang et al. (2019) explored the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and ROS generation being implicated.

Properties

IUPAC Name

ethyl 4-[3-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)8-7-15(18)14-6-3-5-13(11-14)12-17-9-4-10-17/h3,5-6,11H,2,4,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLYLEURKPDEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643287
Record name Ethyl 4-{3-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-45-7
Record name Ethyl 4-{3-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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